molecular formula C15H22ClNO2 B12354719 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride CAS No. 2749897-35-4

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride

Cat. No.: B12354719
CAS No.: 2749897-35-4
M. Wt: 283.79 g/mol
InChI Key: NBEWESBOXOPWLE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride (IUPAC name) is a synthetic cathinone derivative characterized by a butanone backbone substituted with a 4-methoxyphenyl group at the ketone position and a pyrrolidine ring at the adjacent carbon. The hydrochloride salt enhances solubility in polar solvents, as evidenced by its storage and shipping recommendations at -20°C to maintain stability . Its molecular formula is C₁₅H₂₁NO₂·HCl, with a molecular weight of 283.46 g/mol (calculated from its SMILES: O=C(C(CC)N1CCCC1)C2=CC=C(OC)C=C2.Cl).

Properties

CAS No.

2749897-35-4

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-3-14(16-10-4-5-11-16)15(17)12-6-8-13(18-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H

InChI Key

NBEWESBOXOPWLE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable ketone to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to form the final product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This can result in stimulant effects and altered mood and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to five analogs with variations in aryl substituents, carbon chain length, and functional groups. Key differences are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (IUPAC) Substituent (Aryl Group) Carbon Chain Length Molecular Formula Molecular Weight (g/mol) Storage Conditions
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride (Target) 4-Methoxyphenyl Butanone (C4) C₁₅H₂₁NO₂·HCl 283.46 -20°C
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one (MPBP) 4-Methylphenyl Butanone (C4) C₁₄H₁₉NO·HCl 253.46 Not reported
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one, monohydrochloride (4-Fluorobuphedrone) 4-Fluorophenyl Butanone (C4) C₁₁H₁₃FNO·HCl 210.46 -20°C
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride (4-fluoro-α-PVP) 4-Fluorophenyl Pentanone (C5) C₁₄H₁₇FNO·HCl 269.74 -20°C
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride Thiophen-2-yl Butanone (C4) C₁₁H₁₅NOS·HCl 229.46 Not reported

Key Observations

Thiophene substitution () introduces a heterocyclic aromatic system, which may enhance metabolic stability compared to phenyl derivatives .

Carbon Chain Length: Extending the chain to pentanone (4-fluoro-α-PVP) increases molecular weight and lipophilicity, likely prolonging biological half-life .

Salt Form :

  • All compounds except MPBP are synthesized as hydrochloride salts to improve aqueous solubility and bioavailability .

Pharmacological Implications (Inferred)

  • 4-Methoxy substitution may reduce metabolic degradation compared to methyl or halogenated analogs, as seen in studies of similar cathinones .

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